

An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(Bromomethyl)phenol*

Cat. No.: B1590775

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)phenol is a bifunctional organic compound of significant interest in synthetic chemistry, particularly in the fields of pharmaceutical and fine chemical development.^{[1][2]} Its unique structure, featuring both a reactive bromomethyl group and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of a wide array of complex molecules and heterocyclic systems.^[1] This guide provides a comprehensive overview of the chemical and physical properties of **2-(Bromomethyl)phenol**, detailed experimental protocols for its synthesis, and a discussion of its key chemical reactions.

Chemical and Physical Properties

The fundamental properties of **2-(Bromomethyl)phenol** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source
Molecular Formula	C ₇ H ₇ BrO	[3]
Molecular Weight	187.03 g/mol	[3]
CAS Number	58402-38-3	[3]
Appearance	Liquid (at standard conditions)	-
Boiling Point	253.6 ± 15.0 °C (Predicted)	-
Density	1.593 ± 0.06 g/cm ³ (Predicted)	-
Flash Point	107.2 ± 20.4 °C	-
pKa	9.35 ± 0.35 (Predicted)	[3]
Solubility	Slightly soluble in water (2.4 g/L at 25°C)	[3]
InChI Key	BRKGKBKFUATGIX-UHFFFAOYSA-N	[3]
Canonical SMILES	C1=CC=C(C(=C1)CBr)O	[3]

Reactivity and Chemical Profile

The chemical behavior of **2-(Bromomethyl)phenol** is dominated by its two functional groups: the phenolic hydroxyl (-OH) group and the benzylic bromide (-CH₂Br) group.[4] This bifunctionality allows for a diverse range of chemical transformations.

2.1. Reactivity of the Bromomethyl Group

The bromomethyl group is highly susceptible to nucleophilic substitution reactions, primarily proceeding through an S_N2 mechanism.[4] The bromine atom is an excellent leaving group, and the benzylic carbon is electrophilic, making it a prime target for a wide variety of nucleophiles. This allows for the facile introduction of new functional groups by reaction with amines, thiols, alcohols, and other nucleophiles to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.[4]

2.2. Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide anion. This phenoxide is a potent nucleophile and can participate in reactions such as O-alkylation.^[4] Furthermore, the hydroxyl group activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions.

2.3. Intramolecular Reactions

The ortho positioning of the hydroxyl and bromomethyl groups makes **2-(Bromomethyl)phenol** an ideal substrate for intramolecular cyclization reactions.^[4] Under basic conditions, the deprotonated phenoxide can readily attack the electrophilic carbon of the bromomethyl group in an intramolecular S_n2 reaction, leading to the formation of dihydrobenzofuran, a common heterocyclic motif in natural products and pharmaceuticals.^[4]

Experimental Protocols for Synthesis

The synthesis of **2-(Bromomethyl)phenol** can be achieved through several routes. The two most common methods are the direct bromination of o-cresol and the Appel reaction of 2-(hydroxymethyl)phenol.

3.1. Synthesis via Direct Bromination of o-Cresol

This method involves the regioselective bromination of the methyl group of o-cresol. Careful control of reaction conditions is necessary to favor benzylic bromination over electrophilic aromatic substitution on the ring.

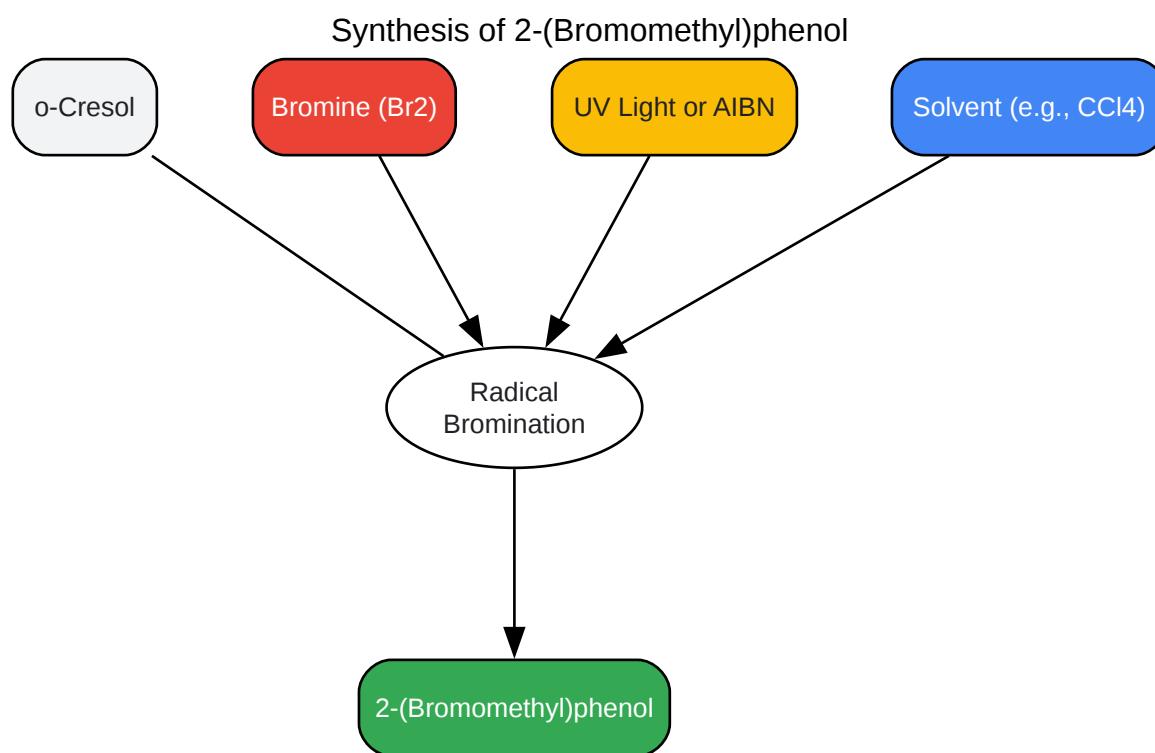
Experimental Protocol:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to scrub HBr), dissolve o-cresol (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or chlorobenzene. ^{[5][6]}
- Initiation: The reaction can be initiated by either UV light or a radical initiator such as azobisisobutyronitrile (AIBN) to promote benzylic bromination.

- **Bromination:** While stirring and under initiation conditions, slowly add a solution of bromine (1.0 equivalent) in the same solvent from the dropping funnel. The addition is typically carried out at a temperature that facilitates the reaction without excessive side product formation, often near the boiling point of the solvent.
- **Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of o-cresol and the formation of the product.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to quench any remaining bromine), and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

3.2. Synthesis via Appel Reaction of 2-(Hydroxymethyl)phenol

The Appel reaction provides a mild method for converting the hydroxyl group of 2-(hydroxymethyl)phenol into a bromide.[\[4\]](#)[\[7\]](#)[\[8\]](#)


Experimental Protocol:

- **Reaction Setup:** In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(hydroxymethyl)phenol (1.0 equivalent) and triphenylphosphine (1.1 equivalents) in an anhydrous solvent such as dichloromethane or acetonitrile.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Addition of Brominating Agent:** Slowly add carbon tetrabromide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-4 hours). The reaction progress can be monitored by TLC.

- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide as a byproduct.
- Purification: Purify the crude product by silica gel column chromatography. The triphenylphosphine oxide can be largely removed by trituration with a solvent in which the product is soluble but the oxide is not (e.g., a mixture of hexane and ethyl acetate).

Visualization of Synthesis Workflow

The following diagram illustrates the synthesis of **2-(Bromomethyl)phenol** from o-cresol via radical bromination.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. guidechem.com [guidechem.com]
- 4. 2-(Bromomethyl)phenol | 58402-38-3 | Benchchem [benchchem.com]
- 5. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]
- 6. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. Appel Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590775#2-bromomethyl-phenol-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com